Cas no 1466-08-6 (2-Propen-1-ol,2-methyl-3-[(4R,5S)-1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5-yl]-,(2E)-)

2-Propen-1-ol,2-methyl-3-[(4R,5S)-1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5-yl]-,(2E)- structure
1466-08-6 structure
Nome do Produto:2-Propen-1-ol,2-methyl-3-[(4R,5S)-1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5-yl]-,(2E)-
N.o CAS:1466-08-6
MF:C16H20N2O
MW:256.342803955078
CID:195914
PubChem ID:15559894

2-Propen-1-ol,2-methyl-3-[(4R,5S)-1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5-yl]-,(2E)- Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Propen-1-ol,2-methyl-3-[(4R,5S)-1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5-yl]-,(2E)-
    • (E)-2-methyl-3-[(4R,5S)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol
    • (E)-2-Methyl-3-[1,3,4,5-tetrahydro-4β-(methylamino)benzo[cd]indole-5β-yl]-2-propene-1-ol
    • 2-Propen-1-ol,2-methyl-3-[1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5-yl]-, [4R-[4a,5a(E)]]-
    • 6,7-Seco-10b-ergoline-8-methanol, 8,9-didehydro-6-methyl-, (E)-(8CI)
    • Benz[cd]indole, 2-propen-1-ol deriv.
    • Chanoclavine II (7CI)
    • ChanoclavinII
    • Chanoclavine II
    • (E)-2-Methyl-3-[(4R)-1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5β-yl]-2-propen-1-ol
    • CHANOCLAVINE-II
    • 2-Propen-1-o1, 2-methyl-3-(1,3,4,5-tetrahydro-4-(methylamino)benz(cd)indol-5-yl)-, (4R-(4alpha,5alpha(E)))-
    • 1466-08-6
    • Q15410882
    • (E)-2-Methyl-3-[1,3,4,5-tetrahydro-4beta-(methylamino)benzo[cd]indole-5beta-yl]-2-propene-1-ol
    • CHEBI:200025
    • CHANOCLAVINE EPIMER AT POSITION 10 [MI]
    • CHANOCLAVIN II
    • UNII-3ZLN2ZRI6Q
    • DTXSID10932863
    • CHANOCLAVINE EPIMER AT POSITION 10
    • 2-PROPEN-1-OL, 2-METHYL-3-((4R,5S)-1,3,4,5-TETRAHYDRO-4-(METHYLAMINO)BENZ(CD)INDOL-5-YL)-, (2E)-
    • 3ZLN2ZRI6Q
    • Inchi: InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6+/t13-,15+/m0/s1
    • Chave InChI: SAHHMCVYMGARBT-GJTNBUKJSA-N
    • SMILES: OC/C(=C/[C@@H]1[C@H](NC)CC2=CNC3=CC=CC1=C23)/C

Propriedades Computadas

  • Massa Exacta: 159.068414
  • Massa monoisotópica: 159.068414
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 195
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.8
  • Superfície polar topológica: 29.1

2-Propen-1-ol,2-methyl-3-[(4R,5S)-1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5-yl]-,(2E)- Literatura Relacionada

Fornecedores recomendados
Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Xinsi New Materials Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd
Synrise Material Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Synrise Material Co. Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.